1-(pyrrolidine-3-carbonyl)azepane hydrochloride
Description
Properties
IUPAC Name |
azepan-1-yl(pyrrolidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(10-5-6-12-9-10)13-7-3-1-2-4-8-13;/h10,12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUCOLAICDVFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azepane Core Synthesis
The azepane ring is synthesized via dihalocyclopropanation of N-Boc-protected cyclic enamines, followed by thermal ring expansion. Key steps include:
- Cyclopropanation : Reaction of N-Boc-2,3-dihydro-1H-pyrrole with dihalocarbenes (e.g., CCl₂) yields 6,6-dichloro-2-azabicyclo[3.1.0]hexane derivatives.
- Deprotection and Rearrangement : HCl-mediated Boc removal generates secondary amines, which undergo reductive amination with ketones/aldehydes (e.g., cyclohexanone) to trigger cyclopropane cleavage, forming 1,2,3,6-tetrahydropyridine or azepane derivatives.
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | 150°C, microwave (250 W), 90 min | 65–78% | |
| Reductive amination | NaBH₃CN, MeOH, 0°C to RT | 82% |
Pyrrolidine-3-carboxylic Acid Synthesis
The pyrrolidine-3-carbonyl moiety is prepared via enantioselective hydrogenation of α,β-unsaturated esters:
- Substrate : Methyl 4-(halogen-aryl)-3-oxopyrrolidine-1-carboxylate.
- Catalysis : Rhodium complexes with chiral ligands (e.g., DuPhos) achieve >99.9% enantiomeric excess (ee).
Key Reaction :
$$
\text{3-Oxopyrrolidine} \xrightarrow[\text{H}_2, \text{Rh-DuPhos}]{\text{MeOH, 50°C}} \text{(3S,4S)-pyrrolidine-3-carboxylate} \quad
$$
| Parameter | Value | Impact on Yield/ee |
|---|---|---|
| Pressure (H₂) | 50 psi | Maximizes ee |
| Solvent | Methanol | Enhances solubility |
Amide Bond Formation
The azepane and pyrrolidine-3-carboxylic acid are coupled via activation with HATU/DIPEA :
- Activation : Pyrrolidine-3-carboxylic acid is treated with HATU (1.1 eq) and DIPEA (3 eq) in DMF.
- Coupling : Azepane hydrochloride (1 eq) is added, stirred at RT for 12 hr.
- Extraction : Aqueous NaOH wash followed by CH₂Cl₂ extraction.
- Crystallization : Isoelectric precipitation at pH 4–5 yields the free base, converted to hydrochloride with HCl/Et₂O.
Final Hydrochloride Salt Formation
The free base is treated with HCl gas in Et₂O to yield the hydrochloride salt:
- Conditions : 0°C, 1 hr, yielding >99% purity.
Comparative Analysis of Methods
| Parameter | Azepane Synthesis | Pyrrolidine Synthesis |
|---|---|---|
| Key Step | Dihalocyclopropanation | Enantioselective hydrogenation |
| Catalyst | N/A | Rh-DuPhos |
| Temperature | 150°C (microwave) | 50°C |
| Yield | 65–78% | 92–99% |
Critical Considerations
- Steric Effects : Bulky substituents on azepane (e.g., methyl groups) favor 3-chloromethylenepiperidine byproducts during reductive amination.
- Scale-Up : Enantioselective hydrogenation in source is scalable (176 g isolated) with negligible catalyst loss.
Chemical Reactions Analysis
Types of Reactions
1-(pyrrolidine-3-carbonyl)azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
1-(pyrrolidine-3-carbonyl)azepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride involves its interaction with specific molecular targets in the body. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play crucial roles in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion compare 1-(pyrrolidine-3-carbonyl)azepane hydrochloride with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.
Table 1: Key Comparisons with Analogous Compounds
Key Findings
Structural Complexity vs. Simplicity The target compound’s bicyclic structure distinguishes it from simpler analogs like 3-(1-pyrrolidinyl)propiophenone HCl (), which lacks the azepane ring and carbonyl bridge. The larger azepane ring may enhance lipid solubility and bioavailability compared to smaller heterocycles .
Synthesis and Reactivity The synthesis of 1-(pyridin-3-yl)azepane () involves nucleophilic aromatic amination under flash conditions (9 hours), highlighting the challenges of introducing aromatic substituents to azepane. 3-(1-pyrrolidinyl)propiophenone HCl () is synthesized via propiophenone derivatization, a simpler route than the multi-step synthesis implied for the target compound .
Applications and Safety The target compound is marketed as a building block (), suggesting its utility in drug discovery. In contrast, 1-(2-Chloroethyl)azepane HCl () is flagged as an irritant (Xi hazard code), limiting its handling flexibility . 1-(pyridin-3-yl)azepane () and morpholine analogs (e.g., 4-(pyridin-3-yl)morpholine) exhibit distinct NMR profiles and reactivity due to differences in ring size and heteroatom placement (N vs.
Biological Activity
1-(Pyrrolidine-3-carbonyl)azepane hydrochloride is a compound that has garnered attention due to its potential biological activities. With the molecular formula C11H21ClN2O and a molecular weight of 232.75 g/mol, this compound features a unique combination of azepane and pyrrolidine rings, which may contribute to its diverse biological properties. This article explores its biological activity, mechanism of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Although the precise molecular targets remain under investigation, it is believed that the compound interacts with various enzymes and receptors involved in critical cellular processes. This interaction can potentially modulate biochemical pathways, leading to therapeutic effects.
Biological Activities
This compound has been studied for several biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, related compounds have shown cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer therapy .
- Cholinesterase Inhibition : Some studies have highlighted the ability of similar compounds to inhibit cholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer’s .
- Antithrombotic Effects : Compounds similar to this compound have demonstrated antithrombotic properties by inhibiting factor Xa, indicating potential use in cardiovascular therapies .
Anticancer Studies
A study focusing on pyrrolidine derivatives revealed that certain compounds exhibited significant cytotoxicity in hypopharyngeal tumor cells. The mechanism involved apoptosis induction and disruption of cellular proliferation pathways. The study emphasized the importance of structural features in enhancing biological activity .
Cholinesterase Inhibition
Research on N-alkylpiperidine carbamates indicated that specific structural modifications led to improved cholinesterase inhibition. This suggests that similar modifications in this compound could enhance its efficacy as a therapeutic agent for Alzheimer’s disease .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and activities of this compound compared to related compounds:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(pyrrolidine-3-carbonyl)azepane hydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via amide coupling between pyrrolidine-3-carboxylic acid derivatives and azepane, followed by hydrochloride salt formation. Optimization can involve adjusting reaction temperatures (e.g., 0–25°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of coupling agents like HATU or EDCI. Reaction progress should be monitored using TLC or HPLC .
- Data-Driven Approach : Design of Experiments (DOE) can systematically evaluate variables such as catalyst loading, reaction time, and solvent polarity to maximize yield and minimize byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR, focusing on carbonyl (δ ~170 ppm) and azepane/pyrrolidine ring proton signals.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm. A purity threshold of ≥95% is recommended for research-grade material .
- Mass Spectrometry (MS) : Validate molecular weight (239.8 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?
- Storage Conditions : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light and humidity .
- Handling Precautions : Use desiccants in storage environments and equilibrate the compound to room temperature before opening to minimize condensation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different studies?
- Root-Cause Analysis : Compare reaction parameters such as solvent purity, catalyst activity (e.g., HATU vs. DCC), and isolation methods (e.g., recrystallization vs. column chromatography). Contradictions may arise from residual solvents or unreacted starting materials .
- Validation : Replicate experiments under standardized conditions and cross-validate yields using quantitative NMR (qNMR) or elemental analysis .
Q. What strategies are effective in minimizing enantiomeric impurities during the synthesis of this compound?
- Chiral Resolution : Use enantiopure pyrrolidine-3-carboxylic acid precursors or employ chiral auxiliaries during coupling.
- Chromatographic Separation : Apply chiral stationary phases (e.g., amylose- or cellulose-based columns) for preparative HPLC to isolate desired enantiomers .
- Stereochemical Monitoring : Monitor optical rotation or use chiral shift reagents in H NMR to track enantiomeric excess .
Q. How can computational modeling be applied to predict the conformational behavior of this compound in different solvents?
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and stability. Focus on hydrogen bonding between the carbonyl group and solvent molecules .
- Density Functional Theory (DFT) : Calculate energy-minimized conformers to identify dominant rotamers and their thermodynamic stability .
Q. What analytical approaches are recommended for identifying and quantifying degradation products of this compound under accelerated stability conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions.
- HPLC-MS/MS : Use hyphenated techniques to separate degradation products (e.g., hydrolyzed amide bonds) and characterize them via fragmentation patterns .
- Quantitative NMR : Track degradation kinetics by integrating proton signals of intact vs. degraded species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
